Introduction: Deconstructing the "Reactive Black 9" Nomenclature
Introduction: Deconstructing the "Reactive Black 9" Nomenclature
An In-depth Technical Guide to the Chemical Identity and Properties of Black Dyes in Textile Applications
In the field of dye chemistry, precise nomenclature is paramount for reproducibility and scientific communication. The term "Reactive Black 9," however, does not correspond to a unique, standardized Colour Index (C.I.) name. This ambiguity suggests that "Reactive Black 9" may be a commercial designation for a specific product, a historical name, or a potential misnomer for other well-established black dyes. Commercial reactive black dyes are often formulations of multiple dye compounds to achieve a deep, neutral black shade.[1]
This guide, therefore, addresses the topic by exploring the chemical structures and properties of several important black dyes that researchers and industry professionals might encounter when investigating "Reactive Black 9." We will delve into the characteristics of specific, well-documented reactive dyes, such as Reactive Black 5 and Reactive Black 39, and also discuss Disperse Black 9, a dye for synthetic fibers, which is often a source of confusion. By examining these representative compounds, this guide provides a comprehensive technical overview relevant to the chemistry and application of black textile dyes.
Disperse Black 9: A Case Study in Azo Dye Chemistry for Synthetic Fibers
While not a reactive dye, Disperse Black 9 (C.I. 111301) is a monoazo dye crucial for coloring hydrophobic synthetic fibers like polyester.[2][3] Its synthesis and application principles are well-documented and serve as an excellent example of azo dye manufacturing.[2][4] It is important to distinguish its mechanism from reactive dyes; disperse dyes function by diffusing into the polymer structure of the fiber at high temperatures, whereas reactive dyes form covalent bonds.[5]
Chemical Structure and Properties of Disperse Black 9
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Chemical Name: 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-ethanol[2]
-
Molecular Formula: C₁₆H₂₀N₄O₂[3]
-
Molecular Weight: 300.36 g/mol [3]
| Property | Value |
| Appearance | Blue and black powder |
| Solubility | Sparingly soluble in water; used in an organic medium for dyeing.[5] |
| Application | Dyeing of polyester, polyamide, and acrylic fibers.[2][5] |
| C.I. Name | Disperse Black 9, C.I. 111301 |
Synthesis of Disperse Black 9
The manufacturing of Disperse Black 9 is a multi-stage process rooted in classic azo dye chemistry.[2] It involves three primary stages: diazotization of an aromatic amine, an azo coupling reaction, and a final reduction step.[2]
-
Diazotization of 4-Nitroaniline: The process begins with the conversion of 4-nitroaniline into a reactive 4-nitrobenzenediazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at a controlled temperature of 0-5 °C.[2]
-
Azo Coupling: The diazonium salt then acts as an electrophile in a coupling reaction with N,N-bis(2-hydroxyethyl)aniline.[2]
-
Reduction: The final step involves the reduction of the nitro group to an amino group, yielding the final Disperse Black 9 molecule.[2][3]
Caption: Synthesis workflow for Disperse Black 9.
Reactive Black Dyes: Covalent Bonding for Natural Fibers
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate.[6] This chemical bond is highly stable, leading to excellent wash fastness, a key performance indicator for textile dyes.[7] They are primarily used for dyeing cellulosic fibers like cotton and rayon, as well as wool.[7][8] The reactive group is typically a halogenated triazine or a vinyl sulfone.[6]
Reactive Black 39
Reactive Black 39 is a synthetic reactive dye used for textiles, particularly cotton and other cellulose fibers.[7]
-
CAS Number: 68259-02-9[7]
-
Molecular Formula: C₂₅H₁₉ClN₁₀O₁₆S₅·5Na[7]
-
Molecular Weight: 1026.21 g/mol [7]
-
Synonyms: 4-Amino-6-((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-5-hydroxy-3-((2,5-disulfophenyl)azo)-2,7-naphthalenedisulfonic acid, pentasodium salt.[7]
Reactive Black 39 contains a monochlorotriazine (MCT) reactive group. This group reacts with the hydroxyl groups of cellulose fibers under alkaline conditions to form a stable ether linkage.[6][9]
Reactive Black 5
Reactive Black 5 (C.I. 20505) is another widely used reactive dye, known for its deep black shade on cotton.[10]
-
CAS Number: 17095-24-8[11]
-
Molecular Formula: C₂₆H₂₁N₅Na₄O₁₉S₆[10]
-
Molecular Weight: 991.8 g/mol [10]
-
Chemical Structure: Contains two azo chromophore groups and two vinyl sulfone reactive groups.[10][12]
The vinyl sulfone groups are the reactive moieties in Reactive Black 5. Under alkaline conditions, they undergo nucleophilic addition with the hydroxyl groups of cellulose.
Mechanism of Action: Reactive Dye Fixation
The fundamental principle behind reactive dyes is the formation of a covalent bond between the dye molecule and the fiber. This process is typically carried out in an alkaline medium.
-
Activation of Fiber: The alkaline conditions (e.g., using soda ash) ionize the hydroxyl groups of the cellulose fiber, making them nucleophilic.[6][13]
-
Activation of Dye: For dyes with vinyl sulfone groups like Reactive Black 5, the alkali acts as a catalyst. For dyes with halotriazine groups like Reactive Black 39, the alkali neutralizes the acid produced during the reaction.
-
Covalent Bond Formation: The nucleophilic hydroxyl group of the cellulose attacks the electrophilic carbon atom of the reactive group on the dye molecule. This results in a nucleophilic substitution (for halotriazines) or addition (for vinyl sulfones) reaction, forming a stable ether bond.[6]
Caption: General mechanism of reactive dye fixation on cellulose.
Experimental Protocols: Application of Reactive Dyes
The application of reactive dyes in a laboratory setting requires careful control of parameters to ensure optimal fixation and color yield. The following is a generalized protocol for the exhaust dyeing of cotton with a reactive black dye.
Protocol: Exhaust Dyeing of Cotton with Reactive Black Dye
Materials:
-
Cotton fabric, pre-scoured and bleached
-
Reactive black dye
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Acetic acid
-
Detergent (non-ionic)
-
Laboratory dyeing machine or water bath with stirrer
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 20:1.
-
Add the required amount of reactive black dye (e.g., 2% on weight of fabric, owf) to the water and dissolve completely.[14]
-
Add an electrolyte, such as sodium chloride (e.g., 50 g/L), to aid in the exhaustion of the dye onto the fiber.
-
-
Dyeing:
-
Introduce the cotton fabric into the dye bath at room temperature.
-
Raise the temperature to the recommended dyeing temperature (e.g., 40°C for cold brand reactive dyes) and hold for 30-45 minutes to allow for dye exhaustion and leveling.[14]
-
-
Fixation:
-
Rinsing and Soaping:
-
After fixation, drop the dye bath and rinse the fabric with cold water.
-
Perform a soaping treatment to remove any unfixed, hydrolyzed dye. This is crucial for achieving good wash fastness. Wash the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at or near boiling for 10-15 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying:
-
Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.
-
Safety, Toxicity, and Environmental Considerations
Reactive dyes, while offering excellent performance, also present safety and environmental challenges that must be managed responsibly.
-
Human Health: Reactive dyes may cause skin and respiratory sensitization.[5][15] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection when handling dye powders to avoid inhalation and skin contact.[15][16] Some azo dyes can be reduced to form carcinogenic aromatic amines; however, once covalently bonded to the fiber, the risk is significantly minimized.[17]
-
Environmental Impact: A significant portion of reactive dye (up to 30%) can be hydrolyzed during the dyeing process, meaning it reacts with water instead of the fiber. This hydrolyzed dye does not fix to the fabric and ends up in the effluent, contributing to water pollution.[18] The high salt concentrations used in the dyeing process also increase the total dissolved solids (TDS) in wastewater.[18] Discharges of highly colored effluents can block sunlight from reaching aquatic life, impacting photosynthesis.[18] Therefore, proper wastewater treatment is essential to decolorize the effluent and remove dye residues before discharge.[19][20]
Conclusion
While the designation "Reactive Black 9" lacks a single, universally recognized chemical identity, an exploration of related and well-characterized black dyes provides valuable insights for researchers and professionals. The distinction between disperse and reactive dyes is fundamental, with Disperse Black 9 serving as a key colorant for synthetic fibers through a high-temperature diffusion process, and reactive dyes like Reactive Black 39 and Reactive Black 5 providing high-performance, wash-fast shades on natural fibers via covalent bond formation. Understanding the synthesis, mechanisms of action, and application protocols of these dyes, coupled with a strong awareness of their safety and environmental profiles, is essential for their effective and responsible use in scientific and industrial applications.
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